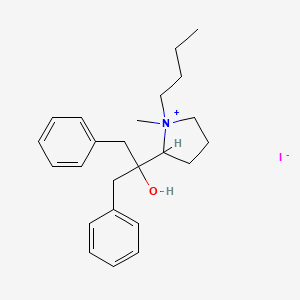
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide typically involves the quaternization of a pyrrolidine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium bromide
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium chloride
Uniqueness
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts.
特性
CAS番号 |
79820-09-0 |
|---|---|
分子式 |
C24H34INO |
分子量 |
479.4 g/mol |
IUPAC名 |
2-(1-butyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-3-4-17-25(2)18-11-16-23(25)24(26,19-21-12-7-5-8-13-21)20-22-14-9-6-10-15-22;/h5-10,12-15,23,26H,3-4,11,16-20H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
DMSYYTVTHMHVNF-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


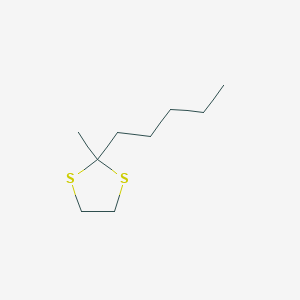

![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
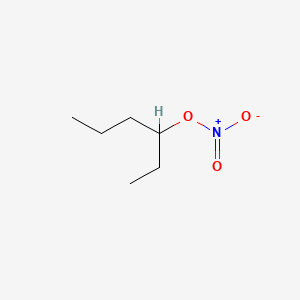
phosphanium chloride](/img/structure/B14428152.png)
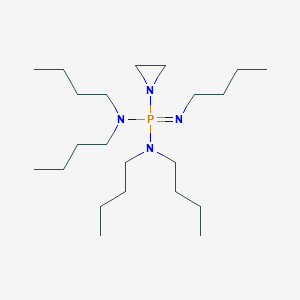

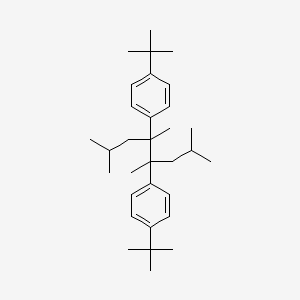
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
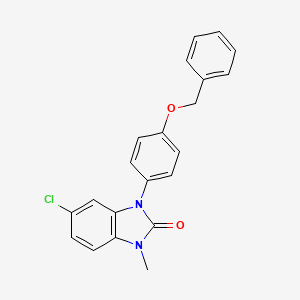
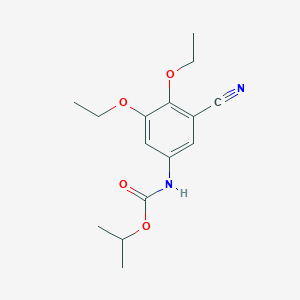
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
